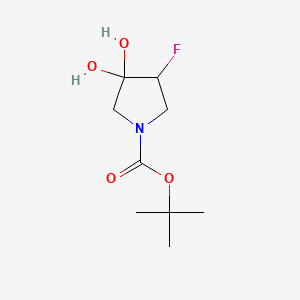amino}cyclohexanecarboxamide](/img/structure/B12452204.png)
N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](phenyl)amino}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclohexane ring, a phthalimide moiety, and a phenyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the phthalimide derivative. The phthalimide is then reacted with an appropriate acylating agent to introduce the acetyl group. Subsequent steps involve the introduction of the cyclohexane ring and the phenyl group through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide shares structural similarities with other phthalimide derivatives and cyclohexane-based compounds.
Phthalimide Derivatives: Compounds such as thalidomide and lenalidomide, which also contain the phthalimide moiety, exhibit similar biological activities.
Cyclohexane-Based Compounds: Compounds like cyclohexanecarboxylic acid derivatives share the cyclohexane ring structure and may have comparable chemical properties.
Uniqueness
The uniqueness of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H31N3O4 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-(N-[2-(1,3-dioxoisoindol-2-yl)acetyl]anilino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H31N3O4/c1-21-12-11-13-22(2)27(21)32-30(38)31(18-9-4-10-19-31)34(23-14-5-3-6-15-23)26(35)20-33-28(36)24-16-7-8-17-25(24)29(33)37/h3,5-8,11-17H,4,9-10,18-20H2,1-2H3,(H,32,38) |
Clé InChI |
MCKRFZOUQHBMJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)
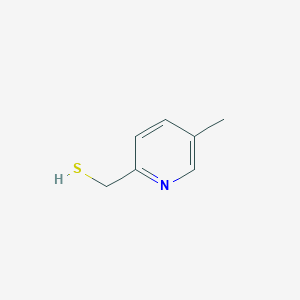
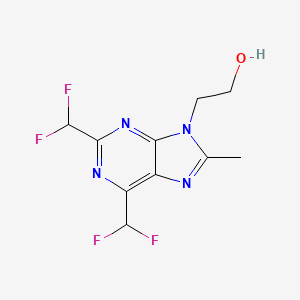
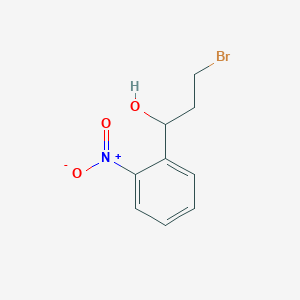
![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
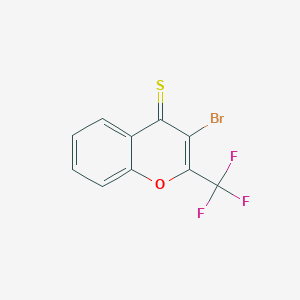
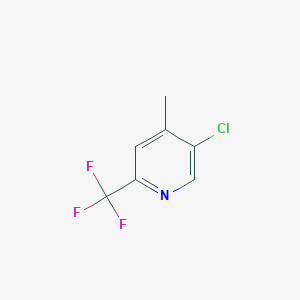

![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)

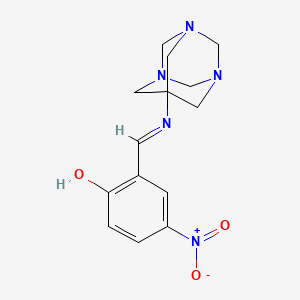
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B12452198.png)
